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Compound of Interest

Compound Name: Tead-IN-11

Cat. No.: B15545167 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of several leading TEAD (Transcriptional Enhanced Associate

Domain) inhibitors. By objectively presenting experimental data and detailed methodologies,

this document serves as a valuable resource for selecting the appropriate tool compound for

investigating the Hippo signaling pathway and developing novel cancer therapeutics.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis. Its dysregulation is implicated in the development and progression of various

cancers. The TEAD family of transcription factors (TEAD1-4) are the downstream effectors of

this pathway, and their interaction with the coactivators YAP (Yes-associated protein) and TAZ

(transcriptional co-activator with PDZ-binding motif) is essential for their oncogenic activity.

Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising

therapeutic strategy. This guide focuses on a selection of prominent TEAD inhibitors, detailing

their mechanisms of action and performance based on available preclinical data. While the

specific inhibitor "TEAD-IN-11" was not identifiable in public literature at the time of this writing,

this guide provides a robust framework for comparing any novel inhibitor against established

compounds.

Mechanism of Action: Targeting the TEAD-YAP
Interface
TEAD inhibitors primarily function by disrupting the protein-protein interaction between TEAD

and its coactivators, YAP and TAZ. This is often achieved by targeting a conserved lipid-binding
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pocket in the YAP-binding domain of TEAD proteins. Small molecules that occupy this pocket

can allosterically inhibit the TEAD-YAP interaction or prevent the essential post-translational

modification of TEAD, namely palmitoylation, which is crucial for its stability and interaction with

YAP/TAZ. Some inhibitors form a covalent bond with a cysteine residue within this pocket,

leading to irreversible inhibition.

Below is a diagram illustrating the central role of TEAD in the Hippo signaling pathway and the

mechanism of its inhibition.

Caption: The Hippo Signaling Pathway and TEAD Inhibition.

Comparative Performance of TEAD Inhibitors
The following tables summarize the quantitative data for several well-characterized TEAD

inhibitors. These compounds have been selected based on the availability of public data and

their frequent use as tool compounds in research.

In Vitro Potency
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Inhibitor Target(s) Assay Type
IC50 /
Potency

Cell Line(s) Reference

K-975
pan-TEAD

(covalent)

CTGF-

Luciferase

Reporter

Potent

inhibition

NCI-

H661/CTGF-

Luc

[1]

Cell

Proliferation

Potent in

NF2-non-

expressing

lines

MPM cell

lines
[1][2]

VT104

pan-TEAD

(palmitoylatio

n)

YAP Reporter

Assay

IC50: 10.4

nM
Not specified [3]

Cell

Proliferation

More potent

than VT103

in a broader

range of

mesotheliom

a lines

Mesotheliom

a cell lines
[4]

VT103

TEAD1-

selective

(palmitoylatio

n)

TEAD1

Palmitoylatio

n

Selective

inhibition of

TEAD1

HEK293T [4]

IAG933

pan-TEAD

(YAP/TAZ

interaction)

TR-FRET

Biochemical

IC50s

available

N/A [5]

TEAD Target

Gene

Expression

IC50: 11-26

nM

MSTO-211H,

NCI-H226
[5]

MGH-CP1

pan-TEAD

(palmitoylatio

n)

TEAD

Autopalmitoyl

ation

Small-

molecule

inhibitor

Not specified [6]
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MYF-01-37
pan-TEAD

(covalent)

Cell

Proliferation

Tested at 0.1,

1.0, and 10

µM

NCI-H226,

NCI-H2052
[7]

In Vivo Efficacy
Inhibitor Animal Model Dosing Outcome Reference

K-975

MPM xenograft

(NCI-H226,

MSTO-211H)

10-300 mg/kg,

p.o., BID for 14

days

Strong anti-tumor

effect
[1][2]

VT104
Mesothelioma

CDX (NCI-H226)

3 and 10 mg/kg,

p.o.

Strong antitumor

efficacy, no effect

on body weight

[3][4]

VT103

Mesothelioma

CDX (NCI-H226,

NCI-H2373)

10 mg/kg, once

daily for 3 days

In vivo efficacy

demonstrated
[4]

IAG933

Mesothelioma

xenograft (NCI-

H226)

Daily doses

Inhibition of

TEAD target

gene expression

[5]

MGH-CP1

Mouse model of

YAP-dependent

liver overgrowth

Not specified
Blocked liver

overgrowth
[6]

Uveal melanoma

xenograft
Not specified

Inhibited tumor

growth
[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of common assays used to characterize TEAD inhibitors.

TEAD-Responsive Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the TEAD-YAP/TAZ complex.
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Cell Line: A suitable host cell line (e.g., HEK293T, NCI-H661) is engineered to stably or

transiently express a luciferase reporter gene (e.g., from firefly or Renilla) under the control

of a promoter containing multiple TEAD binding sites (e.g., GTIIC or 8xGTIIC).[8][9]

Transfection/Transduction: Cells are seeded in multi-well plates and transfected with the

reporter plasmid. If necessary, plasmids for overexpressing YAP, TAZ, or specific TEAD

isoforms are co-transfected.

Compound Treatment: Following transfection, cells are treated with various concentrations of

the TEAD inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1]

Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is

added. The resulting luminescence is measured using a luminometer.

Data Analysis: Luciferase activity is typically normalized to a co-transfected control reporter

(e.g., Renilla luciferase) or total protein concentration to account for differences in

transfection efficiency and cell number. The IC50 value, representing the concentration of

inhibitor that causes 50% inhibition of TEAD transcriptional activity, is then calculated.
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Caption: Workflow for a TEAD-Responsive Luciferase Reporter Assay.

Cell Proliferation Assay
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These assays determine the effect of TEAD inhibitors on the growth of cancer cell lines,

particularly those known to be dependent on Hippo pathway dysregulation.

Cell Seeding: Cancer cell lines (e.g., mesothelioma lines with or without NF2 mutations) are

seeded at a low density in multi-well plates.[2][7]

Compound Treatment: After allowing the cells to adhere, they are treated with a range of

concentrations of the TEAD inhibitor or vehicle control.

Incubation: The plates are incubated for an extended period (e.g., 72 to 144 hours) to allow

for multiple cell divisions.[1]

Viability/Proliferation Measurement: Cell proliferation or viability is assessed using various

methods:

Live-cell imaging (e.g., Incucyte): Phase-contrast images are taken at regular intervals to

monitor cell confluence over time.[7]

Metabolic assays (e.g., WST, MTT): A reagent that is converted to a colored or fluorescent

product by metabolically active cells is added, and the signal is quantified.

DNA synthesis assays (e.g., BrdU): Incorporation of a labeled nucleoside analog into

newly synthesized DNA is measured.

Data Analysis: The effect of the inhibitor on cell growth is quantified, and dose-response

curves are generated to determine the GI50 (concentration for 50% growth inhibition) or

IC50.

Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify that the TEAD inhibitor disrupts the physical interaction between TEAD

and YAP/TAZ in a cellular context.

Cell Treatment and Lysis: Cells expressing the proteins of interest are treated with the TEAD

inhibitor or vehicle control for a defined period (e.g., 4 or 24 hours).[4] The cells are then

lysed in a buffer that preserves protein-protein interactions.
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Immunoprecipitation: An antibody specific to one of the proteins in the complex (e.g., anti-

TEAD or anti-YAP) is added to the cell lysate. The antibody-protein complex is then captured

using protein A/G-conjugated beads.

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by

SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies

against the other protein(s) in the complex (e.g., if TEAD was immunoprecipitated, the blot is

probed for YAP and TAZ).

Analysis: A reduction in the amount of the co-immunoprecipitated protein in the inhibitor-

treated samples compared to the control indicates that the inhibitor has disrupted the

protein-protein interaction.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysate
(Inhibitor-treated vs. Control)

Immunoprecipitation
(e.g., with anti-TEAD antibody)

Wash beads to remove
non-specific binding

Elute bound proteins

SDS-PAGE

Western Blot
(probe for YAP/TAZ)

Analyze for reduced
YAP/TAZ signal in

inhibitor-treated sample

Click to download full resolution via product page

Caption: Co-Immunoprecipitation Workflow to Assess TEAD-YAP/TAZ Interaction.
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The development of potent and selective TEAD inhibitors represents a significant advancement

in targeting the Hippo signaling pathway in cancer. Compounds like K-975, VT104, and IAG933

have demonstrated promising preclinical activity, with some progressing into clinical trials.[10]

[11] The choice of a specific inhibitor for research purposes will depend on the desired

properties, such as isoform selectivity (e.g., TEAD1-selective VT103 vs. pan-TEAD inhibitors),

mechanism of action (covalent vs. non-covalent), and desired application (in vitro tool vs. in

vivo therapeutic candidate). This guide provides a foundational dataset and methodological

overview to aid in the informed selection and evaluation of TEAD inhibitors for preclinical

cancer research. As new inhibitors, potentially including compounds designated as TEAD-IN-
11, become publicly characterized, the framework presented here can be utilized for their

comparative assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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